Kinase Fragment Evolution: The 4-yl Linkage Is Essential for Aurora A Binding and Clinical Candidate Generation
The unsubstituted 2-(1H-pyrazol-4-yl)-1H-benzo[d]imidazole fragment was identified as the minimal hinge-binding motif for Aurora A kinase. When elaborated into the clinical candidate AT9283 (compound 16), it achieved an IC50 of approximately 3 nM against Aurora A. In contrast, fragments with pyrazole attached at the 1-position or 3-position did not yield any detectable binding to Aurora A in crystallographic screening [1]. The fragment itself exhibits a ligand efficiency (LE) of approximately 0.45 kcal/mol per heavy atom, a benchmark value for fragment-based lead optimization [1].
| Evidence Dimension | Aurora A kinase inhibition (IC50) and crystallographic binding |
|---|---|
| Target Compound Data | Fragment IC50 not reported standalone; optimized clinical candidate AT9283 IC50 = 3 nM (Aurora A); fragment LE ≈ 0.45 kcal/mol/HA. |
| Comparator Or Baseline | 2-(1H-pyrazol-1-yl)-1H-benzo[d]imidazole and 2-(1H-pyrazol-3-yl)-1H-benzo[d]imidazole: no detectable binding to Aurora A in crystallographic screening. |
| Quantified Difference | Binding versus no binding; effective LE increase from 0 to 0.45 kcal/mol/HA. |
| Conditions | Aurora A kinase inhibition assay; X-ray crystallography with Aurora A (PDB: 2w1d). |
Why This Matters
The 4-yl regioisomer is the only variant that engages the kinase hinge, making it irreplaceable for any program targeting Aurora kinases or JAK2.
- [1] Howard, S.; et al. Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. J. Med. Chem. 2009, 52, 379–388. DOI: 10.1021/jm800984v. View Source
